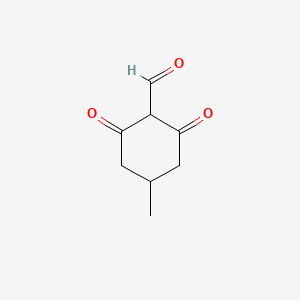
4-Methyl-2,6-dioxocyclohexane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2,6-dioxocyclohexane-1-carbaldehyde is an organic compound with the molecular formula C8H10O3 and a molecular weight of 154.16 g/mol . This compound is characterized by a cyclohexane ring substituted with a methyl group, two keto groups, and an aldehyde group. It is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,6-dioxocyclohexane-1-carbaldehyde typically involves the condensation of cyclohexane derivatives with appropriate aldehydes. One common method includes the reaction of methyl 2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate with aromatic aldehydes or cyclohex-3-ene-1-carbaldehyde . The reaction is usually carried out in butan-1-ol, characterized by high regioselectivity but low stereoselectivity.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. similar compounds are often synthesized using large-scale organic synthesis techniques involving controlled reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: 4-Methyl-2,6-dioxocyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The keto groups can be reduced to hydroxyl groups.
Substitution: The methyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and acids (HCl, HBr).
Major Products:
Oxidation: 4-Methyl-2,6-dioxocyclohexane-1-carboxylic acid.
Reduction: 4-Methyl-2,6-dihydroxycyclohexane-1-carbaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-Methyl-2,6-dioxocyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of fine chemicals and as a precursor in various industrial processes.
作用機序
The mechanism of action of 4-Methyl-2,6-dioxocyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of imines. The keto groups can participate in nucleophilic addition reactions, making the compound reactive towards nucleophiles. These interactions are crucial in its role as an intermediate in organic synthesis.
類似化合物との比較
- Methyl 2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate
- Cyclohex-3-ene-1-carbaldehyde
- Dimedone (5,5-dimethyl-1,3-cyclohexanedione)
Comparison: 4-Methyl-2,6-dioxocyclohexane-1-carbaldehyde is unique due to the presence of both aldehyde and keto functional groups, which provide a versatile platform for various chemical reactions. Compared to similar compounds, it offers a distinct combination of reactivity and stability, making it valuable in synthetic organic chemistry .
特性
分子式 |
C8H10O3 |
|---|---|
分子量 |
154.16 g/mol |
IUPAC名 |
4-methyl-2,6-dioxocyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C8H10O3/c1-5-2-7(10)6(4-9)8(11)3-5/h4-6H,2-3H2,1H3 |
InChIキー |
VWLVYAQKRCXHEB-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=O)C(C(=O)C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


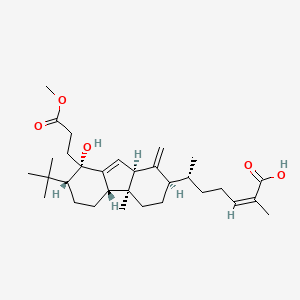
![2-Bromo-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B13069846.png)
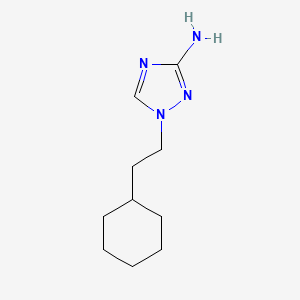

![3-Methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13069867.png)
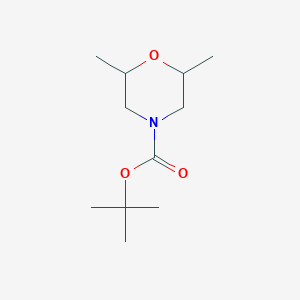
![2-Ethyl-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13069878.png)
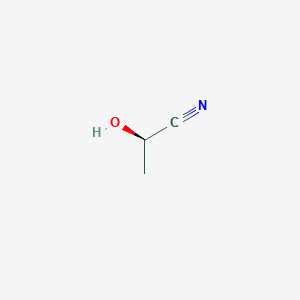

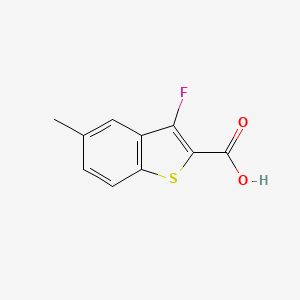
![4-{[(4-Bromophenyl)methyl]amino}butan-2-ol](/img/structure/B13069896.png)
![2-Butylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13069902.png)
![6-Methyl-1-azaspiro[3.5]nonane](/img/structure/B13069916.png)

